2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O3 It is a benzamide derivative characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,4-dichlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride in the presence of a catalyst to introduce the chlorine atoms.
Amidation: The final step involves the reaction of the chlorinated product with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2,4-dichloro-N-(4-methyl-2-aminophenyl)benzamide.
Oxidation: Formation of 2,4-dichloro-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and chlorine atoms play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(2-nitrophenyl)benzamide
- 3,5-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
Uniqueness
2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both the nitro group and the methyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-4-3-9(15)7-11(10)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSHYUCIHBFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385498 |
Source
|
Record name | 2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-37-7 |
Source
|
Record name | 2,4-dichloro-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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